Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate
Description
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is a quinoline derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 5 and a methyl ester (-COOCH₃) at position 5. The chlorosulfonyl group enables nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters), while the ester group offers opportunities for hydrolysis or transesterification.
Properties
IUPAC Name |
methyl 5-chlorosulfonylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYDNCMDDROJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate typically involves the chlorosulfonation of quinoline derivatives. One common method includes the reaction of quinoline-6-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chlorosulfonyl group enhances its reactivity, making it suitable for forming sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Case Studies
- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds derived from this scaffold have shown potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity : A series of synthesized quinoline derivatives, including those derived from this compound, have been evaluated for their antibacterial properties against various pathogens. The presence of the chlorosulfonyl group significantly enhances their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, facilitating the creation of complex organic molecules. Its electrophilic nature allows it to engage in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Synthesis Pathways
- Sulfonamide Derivatives : this compound can react with various amines to produce sulfonamide derivatives, which are valuable in medicinal chemistry for their therapeutic effects.
- Sulfone Derivatives : Oxidation reactions involving this compound yield sulfone derivatives that possess unique properties useful in drug development and material science.
Data Table: Reaction Pathways
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Nucleophilic Substitution | Amine (RNH2) | Sulfonamide Derivative |
| Oxidation | Oxidizing Agent | Sulfone Derivative |
| Esterification | Alcohol (R'OH) | Sulfonate Ester |
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as polymers and dyes. Its reactive groups allow it to participate in polymerization reactions, leading to materials with desirable properties.
Applications in Polymers
- The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that polymers modified with quinoline derivatives exhibit improved performance characteristics compared to unmodified counterparts .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that variations in substituents at different positions on the quinoline ring can significantly influence biological activity.
Key Findings
- Compounds with electron-withdrawing groups at specific positions demonstrate enhanced anti-cancer activity, particularly against breast cancer cell lines like MDA-MB-231 .
- The introduction of various substituents has been linked to improved binding affinity to biological targets, such as VEGFR-2, which is critical for cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Methyl 4-Chloroquinoline-7-Carboxylate (CAS 178984-69-5)
- Similarity Score : 0.79
- Key Differences : Chloro substituent at position 4 and ester at position 6.
- Impact: The electron-withdrawing chloro group at position 4 alters the quinoline’s electronic distribution compared to the target compound’s chlorosulfonyl group at position 3. This may reduce electrophilicity at the sulfonyl site, affecting reactivity in substitution reactions.
6-Chloroquinoline-4-Carboxylic Acid (CAS 62482-29-5)
Functional Group Variations
Methyl Quinoline-6-Carboxylate (CAS 38896-30-9)
- Similarity Score : 0.92
- Key Differences : Lacks the chlorosulfonyl group.
- Impact : Reduced reactivity for nucleophilic substitutions. Primarily used as a building block in alkaloid synthesis .
Methyl 5-(Chlorosulfonyl)-4-Methyl-2-Thiophenecarboxylate (CAS 423768-46-1)
- Structure : Thiophene ring with chlorosulfonyl and methyl ester groups .
- Molecular Weight: 254.71 g/mol (vs. ~285.7 g/mol for the quinoline analog).
- Impact: The thiophene ring lacks the nitrogen atom present in quinoline, reducing basicity and altering π-conjugation. This may limit applications in metal coordination chemistry compared to quinoline derivatives.
6-Methyl-2-(5-Methyl-2-Furyl)quinoline-4-Carbonyl Chloride
- Key Feature : Carbonyl chloride (-COCl) at position 4 and a furyl substituent .
- Comparison: The carbonyl chloride is highly reactive toward amines (forming amides), whereas the target’s chlorosulfonyl group reacts with amines to form sulfonamides.
Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate
- Synthesis : Prepared via alkylation of carboxylic acid intermediates .
- Key Differences : Methoxy (-OCH₃) at position 6 (electron-donating) vs. chlorosulfonyl (electron-withdrawing).
- Biological Relevance : Methoxy derivatives are explored as P-glycoprotein inhibitors , whereas the target’s sulfonyl group may improve binding to hydrophobic enzyme pockets.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8ClNO4S
- Molecular Weight : 285.7 g/mol
- Functional Groups : The compound features a chlorosulfonyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism has implications for the development of enzyme inhibitors and other bioactive molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia), HeLa (cervical cancer).
- Assay Method : MTT assay was employed to evaluate cell viability after treatment with the compound.
Table 1: Cytotoxic Effects of this compound
| Cell Line | Concentration (μM) | % Cell Viability |
|---|---|---|
| MCF-7 | 100 | 25 ± 2 |
| K-562 | 100 | 30 ± 3 |
| HeLa | 100 | 20 ± 1 |
The results indicate a significant reduction in cell viability at the tested concentration, suggesting potent anticancer properties .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of certain kinases that are overactive in various cancers, thus representing a potential therapeutic target .
Case Studies
- Study on Breast Cancer Cells :
- Inhibition Studies :
Broader Biological Implications
The broader implications of this compound extend beyond oncology. Quinoline derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antiviral activities. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
